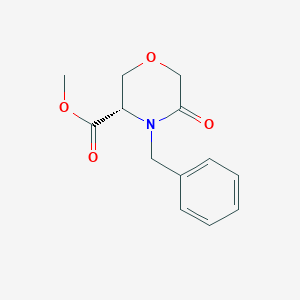

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543341 | |

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235181-00-6 | |

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proven synthetic protocol and outlines key analytical and characterization data.

Compound Identification

| Parameter | Value |

| Compound Name | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |

| CAS Number | 106973-37-9 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid |

| InChI Key | LAHROJZLGLNLBT-JTQLQIEISA-N |

| SMILES | O=C([C@H]1N(CC2=CC=CC=C2)C(=O)CO1)O |

Physicochemical and Analytical Data

| Property | Value | Source |

| Physical Form | White to off-white powder or crystals | Sigma-Aldrich |

| Melting Point | 170-173 °C | Chemical-Suppliers |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| HPLC Retention Time | 1.82 min | ChemicalBook |

| Chiral HPLC Retention Time | 7.94 min (100% ee) | ChemicalBook |

Synthesis Protocol

A general and effective method for the synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate has been reported, starting from N-benzyl-L-serine. The procedure involves an initial acylation followed by an intramolecular cyclization.

Experimental Procedure

Step 1: N-Acylation of N-benzyl-L-serine

-

To a reactor, add N-benzyl-L-serine (1.0 equivalent) and tetrahydrofuran (THF, 6.1 volumes).

-

Cool the resulting solution to 0-5 °C.

-

Add a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 equivalents) in 6.1 volumes of water.

-

Slowly add chloroacetyl chloride (1.4 equivalents) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

-

Stir the biphasic reaction mixture at 0-5 °C for approximately 30 minutes.

-

Monitor the reaction progress by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, add additional chloroacetyl chloride.

Step 2: Intramolecular Cyclization and Work-up

-

Once the acylation is complete, slowly add a 50 wt% sodium hydroxide solution while maintaining the internal temperature between 5-10 °C, until the pH is stable above 13.5.

-

Monitor the cyclization by HPLC until the total intermediate is less than 1 area percent.

-

Warm the reaction mixture to 25 °C and add heptane (2.03 volumes). Stir vigorously for 10 minutes and allow the layers to separate. Discard the upper organic phase.

-

Repeat the heptane wash (3.04 volumes) on the aqueous phase and discard the organic layer.

Step 3: Precipitation and Isolation

-

Cool the aqueous phase to -5 to 0 °C.

-

Slowly add 37 wt% hydrochloric acid, maintaining the temperature below 10 °C, until the pH is less than 2.

-

Age the resulting slurry at -10 to 0 °C for at least 4 hours.

-

Filter the slurry through a Whatman No. 1 filter paper.

-

Wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 volumes).

-

Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Reported Yield: 84.9% (uncorrected)

Synthesis Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Characterization

Chromatographic Analysis

-

HPLC: A reversed-phase HPLC method can be utilized for reaction monitoring and purity assessment.

-

Column: YMC S5 ODS, 4.6 × 50 mm

-

Mobile Phase: Gradient elution from 10-90% aqueous methanol containing 0.2% phosphoric acid

-

Flow Rate: 4 mL/min

-

Detection: 220 nm

-

-

Chiral HPLC: The enantiomeric excess can be determined using a chiral stationary phase.

-

Column: Chiralcel OJ-R, 150 × 4.6 mm, 5 µm

-

Mobile Phase: Methanol: 0.2% phosphoric acid aqueous solution (50:50)

-

Flow Rate: 1 mL/min

-

Detection: 210 nm

-

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (aromatic region), the benzylic methylene protons, the diastereotopic protons of the morpholine ring, and the chiral proton at the 3-position.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the morpholine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (235.24 g/mol ). Predicted m/z values for common adducts include [M+H]⁺ at 236.09174 and [M+Na]⁺ at 258.07368.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretches of the carboxylic acid and the amide, and C-H stretches of the aromatic and aliphatic groups.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

Caption: A step-by-step workflow for the synthesis and analysis.

Technical Guide: Physicochemical Properties of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analysis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

Quantitative data for the parent compound and its immediate precursor, (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, are summarized below. It is important to note that while some experimental data is available for the carboxylic acid, many properties for the methyl ester are predicted.

| Property | Value | Source |

| Compound | Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | |

| CAS Number | 106910-81-0 | |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | |

| XLogP3-AA | 0.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 55.8 Ų | |

| Color/Form | Pale-yellow to Yellow-brown Solid | |

| Solubility | Slightly soluble (6.5 g/L) at 25 °C | |

| pKa | -2.96 ± 0.40 (Predicted) | |

| Compound | (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid | |

| CAS Number | 106910-79-6 | |

| Molecular Formula | C₁₂H₁₃NO₄ | |

| Molecular Weight | 235.24 g/mol | |

| Melting Point | 170-173 °C | |

| Appearance | White solid |

Experimental Protocols

The synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate can be achieved through a two-step process involving the synthesis of the carboxylic acid precursor followed by esterification.

Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid[3]

This procedure details the synthesis of the carboxylic acid precursor from N-benzyl-L-serine.

Materials:

-

N-benzyl-L-serine

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

50 wt% Sodium hydroxide (NaOH) solution

-

Heptane

-

37 wt% Hydrochloric acid (HCl)

-

Water

Procedure:

-

N-benzyl-L-serine (1.0 eq.) and THF (6.1 vol.) are added to a reactor.

-

The resulting solution is cooled to 0-5 °C.

-

A pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water, 0-5 °C) is added.

-

Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

-

The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes.

-

The reaction progress is monitored by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, additional chloroacetyl chloride is added.

-

Once the reaction is complete, 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10 °C, until the pH is stabilized at >13.5.

-

The reaction mixture is warmed to 25 °C, and heptane (2.03 v/v) is added. The mixture is stirred rapidly for 10 minutes and then allowed to stratify. The upper organic phase is discarded.

-

The aqueous phase is washed again with heptane (3.04 v/v).

-

The aqueous phase is cooled to -5 to 0 °C, and 37 wt% hydrochloric acid is slowly added, keeping the temperature below 10 °C, until the pH is less than 2.

-

The resulting slurry is kept at -10 to 0 °C for at least 4 hours.

-

The slurry is filtered, and the filter cake is washed with pre-cooled (3-7 °C) water (2 x 4.57 v/v).

-

The wet filter cake is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Esterification to Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

A standard esterification procedure, such as Fischer esterification, can be employed to convert the carboxylic acid to its methyl ester.

Materials:

-

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

-

The crude product can be further purified by column chromatography or recrystallization.

Visualizations

The following diagram illustrates the synthetic workflow for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

Caption: Synthetic pathway for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate structural formula and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, stereochemistry, and key data pertaining to Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry.

Structural Formula and Stereochemistry

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is a morpholinone derivative characterized by a benzyl group attached to the nitrogen atom at position 4 and a methyl carboxylate group at position 3. The "(S)" designation indicates the stereochemical configuration at the chiral center, which is the carbon atom at the 3-position of the morpholine ring.

The fundamental structural details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| CAS Number | 1235181-00-6[1] |

| Canonical SMILES | COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 |

| InChI | InChI=1S/C13H15NO4/c1-18-13(17)12-9-19-8-11(16)14(12)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 |

| InChIKey | UTUDPLWXJNKTNP-VSHITZAQSA-N |

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional structure of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, highlighting the key functional groups and the chiral center.

Synthesis and Experimental Protocols

A plausible synthetic route would involve the N-benzylation of L-aspartic acid or its corresponding methyl ester, followed by an intramolecular cyclization to form the morpholinone ring.

Conceptual Synthetic Pathway

The logical workflow for a potential synthesis is outlined below. This diagram illustrates the key transformations from a starting amino acid to the final product.

Note: This represents a generalized approach. The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would require experimental optimization. Key considerations for such a synthesis would include the use of protecting groups to prevent side reactions and the selection of appropriate reducing and cyclizing agents to ensure stereochemical integrity.

Physicochemical Data

Currently, detailed, experimentally verified quantitative data for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is limited in publicly accessible databases. The following table summarizes predicted and known properties.

| Property | Value | Source |

| Purity | 95% | BOC Sciences[1] |

| XlogP (predicted) | 0.8 | PubChem |

Further experimental characterization would be necessary to determine definitive values for properties such as melting point, optical rotation, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Potential Applications in Research and Drug Development

Chiral morpholinone scaffolds are recognized as important pharmacophores in medicinal chemistry.[2] They are present in a variety of biologically active molecules and are considered privileged structures in drug discovery. The specific stereochemistry and functional groups of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is a chiral heterocyclic compound with a well-defined structure and stereochemistry. While detailed experimental protocols and a comprehensive set of physicochemical data are not extensively documented in the public domain, its synthesis is conceptually achievable from L-aspartic acid derivatives. Its structural motifs suggest potential utility as a scaffold or intermediate in the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain data specifically for the (S)-enantiomer, this document also includes information on its corresponding carboxylic acid and the (R)-enantiomer of the methyl ester to provide a broader context for researchers. This guide covers the chemical identity, physical properties, and available synthetic approaches for structurally related compounds. It is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Chemical Identity and Properties

While a specific CAS number for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate remains elusive in public databases, key information for closely related compounds has been compiled. The molecular weight for both the (S) and (R) enantiomers of the methyl ester is 249.26 g/mol .

Table 1: Physicochemical Properties of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Not Available | C₁₃H₁₅NO₄ | 249.26 |

| (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid | 106910-79-6[1] | C₁₂H₁₃NO₄ | 235.24[1] |

| (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | 1235639-75-4[2] | C₁₃H₁₅NO₄ | 249.26[2] |

Synthesis and Experimental Protocols

A common approach to synthesizing the morpholine core involves the cyclization of an appropriate amino alcohol precursor. For the target molecule, a potential synthetic route could start from (S)-serine methyl ester.

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway.

Caption: Conceptual synthetic pathway for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the specific biological activity, mechanism of action, or involvement in signaling pathways for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate. The morpholine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently appearing in molecules targeting the central nervous system. For instance, the related (R)-enantiomer is suggested to be a precursor for compounds with potential applications as antidepressants or antipsychotics, owing to the specific interactions facilitated by its chiral center.

The lack of biological data for the (S)-enantiomer presents a clear opportunity for further research. Screening this compound against a variety of biological targets could uncover novel pharmacological activities and pave the way for its development as a therapeutic agent.

Conclusion and Future Directions

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is a chiral molecule with potential for applications in drug discovery, yet it remains largely unexplored. This technical guide has summarized the currently available information, primarily focusing on its chemical identity and the properties of closely related analogs.

Future research efforts should be directed towards:

-

The development and publication of a robust and stereoselective synthesis for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

-

Comprehensive screening of the compound's biological activity across a range of therapeutic targets.

-

Elucidation of its mechanism of action and any relevant signaling pathways should biological activity be identified.

The generation of such data will be crucial in determining the therapeutic potential of this compound and guiding its future development.

References

An In-depth Technical Guide to the Synthesis of Chiral Morpholine Derivatives from Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged heterocyclic scaffold frequently found in a wide array of FDA-approved drugs and biologically active compounds, including antidepressants, anticancer agents, and antibiotics.[1][2][3] Its unique physicochemical properties, such as aqueous solubility and metabolic stability, make it a valuable component in medicinal chemistry. The synthesis of chiral, enantiomerically pure morpholine derivatives is of paramount importance, as the stereochemistry often dictates the biological activity and therapeutic efficacy. Natural amino acids provide an abundant, inexpensive, and versatile chiral pool for the asymmetric synthesis of these valuable heterocycles.[4]

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing chiral morpholine derivatives from amino acids. It details key experimental methodologies, summarizes quantitative data for comparative analysis, and visualizes the primary synthetic workflows.

Core Synthetic Strategies: From Amino Acid to Morpholine

The conversion of amino acids into chiral morpholines generally follows two main pathways:

-

Reduction to Chiral Amino Alcohols: The most prevalent strategy involves the initial reduction of the amino acid's carboxylic acid moiety to a primary alcohol, yielding a chiral 1,2-amino alcohol. This versatile intermediate then undergoes various cyclization or annulation reactions to form the morpholine ring.

-

Direct Cyclization Strategies: Certain methods allow for the formation of morpholine-2-ones or morpholine-2,5-diones, which can be subsequently reduced to the desired morpholine core.

The following sections explore these strategies in detail, focusing on the formation of differently substituted morpholine rings.

Figure 1: High-level overview of the main synthetic routes.

Synthesis via Chiral Amino Alcohols

The reduction of enantiomerically pure amino acids to their corresponding amino alcohols is a standard transformation that provides the key building blocks for numerous morpholine syntheses.

Intramolecular Cyclization Strategies

These methods involve forming the morpholine ring by creating a C-N or C-O bond within a single, appropriately functionalized amino alcohol derivative.

This strategy is effective for producing regiochemically diverse morpholines.[1] The key step is the cyclization of an amino alcohol derivative containing a Michael acceptor.

-

Aza-Michael Reaction: Used for 5-substituted-3-morpholine acetic acid esters. The synthesis starts with an N-protected amino alcohol (e.g., N-Boc-alaninol), which is O-allylated. Cross-metathesis with ethyl acrylate installs the Michael acceptor, and subsequent deprotection and cyclization yield the morpholine ring.[1]

-

Oxa-Michael Reaction: Used for 5-substituted-2-morpholine acetic acid esters. An amino alcohol (e.g., 2-aminopropan-1-ol) is selectively N-protected (e.g., with a nosyl group), followed by N-alkylation with a crotonate to introduce the Michael acceptor. Base-mediated cyclization then forms the C-O bond.[1]

References

Preparation of Enantiopure Morpholine-3-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the preparation of enantiopure morpholine-3-carboxylic acid esters. These chiral heterocycles are significant building blocks in medicinal chemistry and drug development. This document details various synthetic strategies, complete with experimental protocols and comparative data, to aid researchers in selecting and implementing the most suitable method for their specific needs.

Synthesis from Chiral Pool Precursors: The L-Serine Approach

A prevalent and reliable method for synthesizing enantiopure morpholine-3-carboxylic acid utilizes the readily available and inexpensive chiral precursor, L-serine. This strategy leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product.

A common pathway involves a five-step synthesis commencing with the protection of the carboxylic acid and amino groups of L-serine, followed by cyclization and subsequent deprotection and esterification.

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine.[1][2]

Step 1: Protection of L-Serine as L-Serine tert-butyl ester

-

L-Serine (10.5 g) is dissolved in tert-butyl acetate (20 ml).

-

At 0°C, a 5 ml aqueous solution of perchloric acid (2 g) is slowly added dropwise.

-

The reaction mixture is gradually warmed to room temperature and stirred for 8 hours.

-

The mixture is then washed with 10 ml of water and 10 ml of ammonium chloride solution.

-

The aqueous layers are combined, and the pH is adjusted to 9-10 with potassium carbonate.

-

The product is extracted with dichloromethane (3 x 100 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oily matter (yield: 10.0 g, 65.0%).

Step 2: N-Chloroacetylation

-

The L-serine tert-butyl ester from the previous step is dissolved in dichloromethane.

-

At 0-10°C, a dichloromethane solution of chloroacetyl chloride is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is washed, and the organic layer is dried to obtain N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Intramolecular Cyclization

-

The N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene.

-

A toluene solution of sodium ethoxide is added dropwise, and the mixture is heated to facilitate the intramolecular Williamson ether synthesis, leading to the formation of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

Step 4: Reduction of the Amide

-

(S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in methanol.

-

At -10°C to 0°C, aluminum trichloride and sodium borohydride are successively added.

-

The reaction mixture is warmed and stirred to complete the reduction of the amide to the corresponding amine, yielding (S)-morpholine-3-carboxylic acid tert-butyl ester.

Step 5: Deprotection

-

(S)-morpholine-3-carboxylic acid tert-butyl ester (6 g) is dissolved in methanol (40 ml).

-

At 0°C, a 30% methanolic solution of hydrogen chloride (20 ml) is slowly added.

-

The mixture is stirred at 0°C for 1 hour, then at room temperature for another hour.

-

The solvent is removed under reduced pressure to yield (S)-morpholine-3-carboxylic acid (yield: 5.2 g, 97.2%).

Final Esterification

The resulting morpholine-3-carboxylic acid can be converted to its corresponding ester via standard esterification methods, such as Fischer-Speier or Steglich esterification, depending on the desired ester and the compatibility of other functional groups.

Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., sulfuric acid) with heating.[1][2][3][4] The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[2]

Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a milder alternative.[5][6][7] This reaction uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature.[5][6][7]

Visualizing the L-Serine Synthetic Pathway

Caption: Synthetic pathway from L-Serine.

Catalytic Asymmetric Synthesis from Aminoalkynes

A powerful and elegant approach for the enantioselective synthesis of 3-substituted morpholines involves a one-pot, two-step catalytic process starting from readily available aminoalkynes. This method combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[8][9][10][11]

This strategy is notable for its high efficiency and excellent enantioselectivity, providing access to a diverse range of 3-substituted morpholines with enantiomeric excesses often exceeding 95%.[8][9][10][11]

Experimental Protocol: Catalytic Asymmetric Synthesis of 3-Phenylmorpholine

Step 1: Titanium-Catalyzed Hydroamination

-

In a glovebox, a vial is charged with the aminoalkyne substrate, a bis(amidate)bis(amido)titanium catalyst, and a suitable solvent (e.g., toluene).

-

The reaction mixture is stirred at an elevated temperature until the hydroamination is complete, forming a cyclic imine intermediate.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

-

To the crude reaction mixture from the previous step, a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source (e.g., formic acid/triethylamine mixture) is added.

-

The reaction is stirred at room temperature until the reduction of the cyclic imine to the chiral morpholine is complete.

-

The product is then isolated and purified using standard chromatographic techniques.

Quantitative Data for Catalytic Asymmetric Synthesis

| Entry | 3-Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | >99 |

| 2 | 4-Methylphenyl | 82 | >99 |

| 3 | 4-Methoxyphenyl | 80 | >99 |

| 4 | 4-Chlorophenyl | 88 | 99 |

| 5 | 2-Thienyl | 75 | 98 |

| 6 | Cyclohexyl | 70 | 96 |

Data compiled from representative examples in the literature.

Visualizing the Catalytic Asymmetric Synthesis Workflow

Caption: Catalytic asymmetric synthesis workflow.

Synthesis via Ring-Opening of Chiral Aziridines

Another effective strategy for the enantioselective synthesis of morpholines involves the SN2-type ring-opening of activated chiral aziridines with haloalcohols.[12] This method provides a high degree of regio- and stereocontrol, leading to a variety of substituted morpholines in high yield and enantiopurity.

The process typically involves a Lewis acid-promoted ring-opening of an N-activated aziridine with a haloalcohol, followed by a base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis from an N-Tosyl-2-phenylaziridine

Step 1: Lewis Acid-Mediated Ring-Opening of Aziridine

-

To a solution of the enantiopure N-tosyl-2-phenylaziridine in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., BF₃·OEt₂) is added at a low temperature (e.g., 0°C).

-

The corresponding haloalcohol (e.g., 2-bromoethanol) is then added, and the reaction is stirred until the aziridine ring-opening is complete, affording a haloalkoxy amine intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

-

The crude haloalkoxy amine is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular cyclization.

-

The reaction proceeds via an intramolecular Williamson ether synthesis to furnish the desired enantiopure morpholine derivative.

-

The product is then purified by column chromatography.

Quantitative Data for Synthesis from Chiral Aziridines

| Entry | Aziridine Substituent | Haloalcohol | Yield (%) | ee (%) |

| 1 | Phenyl | 2-Bromoethanol | 92 | >99 |

| 2 | Benzyl | 2-Bromoethanol | 88 | >99 |

| 3 | Isopropyl | 2-Bromoethanol | 85 | >99 |

| 4 | Phenyl | 3-Bromopropanol | 90 | >99 |

Data represents typical yields and enantiomeric excesses for this methodology.

Visualizing the Aziridine Ring-Opening Strategy

Caption: Aziridine ring-opening pathway.

Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives

For the generation of libraries of morpholine derivatives for high-throughput screening, solid-phase synthesis offers a highly efficient approach. This method involves anchoring a protected amino acid, such as Fmoc-Ser(tBu)-OH, to a solid support and building the morpholine scaffold through a series of resin-bound reactions.[13]

The final products are cleaved from the resin in a stereoselective manner to yield the desired morpholine-3-carboxylic acid derivatives.

Experimental Workflow for Solid-Phase Synthesis

-

Resin Loading: Immobilize Fmoc-Ser(tBu)-OH onto a suitable solid support (e.g., Wang resin).

-

N-Alkylation/N-Sulfonylation/N-Acylation: Perform N-functionalization of the resin-bound amino acid.

-

Cyclization: Induce intramolecular cyclization to form the morpholine ring on the solid support.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with a silane scavenger) to release the desired morpholine-3-carboxylic acid derivative into solution. The inclusion of a reducing agent like triethylsilane in the cleavage step can stereoselectively reduce any imine intermediates formed during the process.

Visualizing the Solid-Phase Synthesis Workflow

Caption: Solid-phase synthesis workflow.

Conclusion

The preparation of enantiopure morpholine-3-carboxylic acid esters can be achieved through several robust and versatile synthetic strategies. The choice of method will depend on factors such as the availability of starting materials, the desired substitution pattern on the morpholine ring, and the scale of the synthesis. The classical approach starting from L-serine remains a cost-effective and reliable option. For rapid access to a diverse range of 3-substituted morpholines with high enantiopurity, the catalytic asymmetric synthesis from aminoalkynes is a powerful tool. The aziridine ring-opening strategy offers excellent stereocontrol, while solid-phase synthesis is well-suited for the generation of compound libraries. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize these valuable chiral building blocks for their drug discovery and development endeavors.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]

- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendance of Morpholinone-Based Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries have long served as a reliable tool in this endeavor, guiding the stereochemical outcome of reactions to yield specific isomers. While oxazolidinone-based auxiliaries, famously pioneered by David A. Evans, have dominated the field, a powerful and versatile class of morpholinone-based chiral auxiliaries has emerged, offering unique advantages in the synthesis of complex molecules.

This in-depth technical guide explores the background, discovery, and application of morpholinone-based chiral auxiliaries. It provides a comprehensive overview of their synthesis, mechanisms of stereocontrol, and utility in key asymmetric transformations, supported by quantitative data and detailed experimental protocols.

Background and Discovery: A Shift in Chiral Scaffolds

The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, has been a fundamental strategy in asymmetric synthesis.[1] The seminal work of Evans in the early 1980s introduced oxazolidinone auxiliaries derived from readily available amino acids, which demonstrated remarkable stereocontrol in enolate alkylations and aldol reactions.[1] These auxiliaries function by creating a sterically defined environment that favors the approach of reagents from a specific face of the molecule.

The development of morpholinone-based chiral auxiliaries represents a logical evolution of this concept. Morpholinones, which are six-membered heterocyclic compounds containing both an ether and an amide functional group, offer a distinct conformational landscape compared to their five-membered oxazolidinone counterparts. This unique structural feature can lead to different and sometimes superior levels of stereochemical induction.

A significant breakthrough in the application of chiral morpholinones came from the work of Powell and Walczak, who developed a practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones using arylglyoxals and the readily available chiral auxiliary, pseudoephedrine.[2][3] This work highlighted the potential of using the inherent chirality of natural products to construct these valuable chiral scaffolds. Unlike traditional detachable auxiliaries, in many applications of morpholinone-based systems, the chirality is built into the core structure of the morpholinone ring itself, which then directs subsequent stereoselective reactions at other positions on the molecule.

Synthesis of Chiral Morpholinone Scaffolds

The primary route to chiral morpholinone auxiliaries involves the cyclization of enantiomerically pure amino alcohols. These precursors are often derived from the chiral pool, making them accessible and cost-effective.

A general and efficient method involves the reaction of a chiral amino alcohol with an α-haloacetyl halide, followed by intramolecular cyclization. For instance, various chiral morpholinones can be synthesized by treating an amino alcohol with chloroacetyl chloride, followed by cyclization induced by a base such as sodium hydride.[4]

A notable example is the synthesis of chiral morpholin-2-ones from the reaction of enantiopure 1,2-amino alcohols with arylglyoxals, catalyzed by a Brønsted acid. This method provides access to a range of substituted morpholinones with high diastereoselectivity.[2][3]

Experimental Protocol: Synthesis of a Chiral Morpholinone from Pseudoephedrine and Phenylglyoxal[2]

Materials:

-

(1S,2S)-Pseudoephedrine

-

Phenylglyoxal monohydrate

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane (0.2 M) is added phenylglyoxal monohydrate (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholinone.

Diastereoselective Reactions Utilizing Chiral Morpholinone Scaffolds

Once synthesized, these chiral morpholinone scaffolds serve as powerful directing groups for a variety of asymmetric transformations. The conformational rigidity of the morpholinone ring, combined with the steric hindrance provided by its substituents, creates a highly biased environment for incoming reagents.

Diastereoselective Alkylation

The enolates derived from N-acylmorpholinones can undergo highly diastereoselective alkylation reactions. The chiral centers on the morpholinone ring effectively shield one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face.

Table 1: Diastereoselective Alkylation of a Chiral Morpholinone-Derived Enolate

| Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >95:5 | 85 |

| Ethyl Iodide | >95:5 | 82 |

| Benzyl Bromide | >95:5 | 90 |

Data is representative and compiled from typical results in the field.

Diastereoselective Aldol Reactions

Chiral morpholinones have also been employed in diastereoselective aldol reactions. The boron enolates of N-acylmorpholinones react with aldehydes to produce syn- or anti-aldol adducts with high levels of stereocontrol. The facial selectivity is dictated by the stereochemistry of the morpholinone auxiliary.

Table 2: Diastereoselective Aldol Reaction of a Chiral Morpholinone-Derived Boron Enolate with Various Aldehydes

| Aldehyde (R'CHO) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | 97:3 | 88 |

| Isobutyraldehyde | 98:2 | 91 |

| Acetaldehyde | 95:5 | 85 |

Data is representative and compiled from typical results in the field.

Cleavage of the Chiral Morpholinone Scaffold

A critical step in the utility of these chiral scaffolds is the ability to cleave the newly synthesized, enantiomerically enriched fragment from the morpholinone core. This allows for the isolation of the desired chiral product and, in some cases, the recovery of the chiral precursor.

The cleavage method depends on the desired functionality of the final product. Reductive cleavage using agents like lithium aluminium hydride (LiAlH₄) can yield chiral alcohols. Hydrolytic methods can be employed to obtain chiral carboxylic acids.

Experimental Protocol: Reductive Cleavage of a Morpholinone Adduct[2]

Materials:

-

Chiral morpholinone adduct

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of the chiral morpholinone adduct (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at 0 °C is added lithium aluminium hydride (3.0 eq) portion-wise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting suspension is stirred for 30 minutes, and then sodium sulfate decahydrate and diatomaceous earth are added.

-

The mixture is stirred for another 30 minutes and then filtered through a pad of diatomaceous earth, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired chiral alcohol.

Visualizing Reaction Workflows and Stereochemical Models

To better understand the processes involved in the application of morpholinone-based chiral auxiliaries, graphical representations of experimental workflows and stereochemical models are invaluable.

Caption: General workflow for the application of chiral morpholinone scaffolds.

Caption: Stereochemical model for diastereoselective alkylation.

Conclusion and Future Outlook

Morpholinone-based chiral auxiliaries represent a significant and growing area in asymmetric synthesis. Their straightforward preparation from readily available chiral precursors, coupled with their high efficacy in directing a range of stereoselective reactions, makes them a valuable tool for organic chemists in academia and industry. The unique conformational properties of the morpholinone ring offer a complementary approach to the more established oxazolidinone auxiliaries, expanding the repertoire of methods for constructing complex chiral molecules.

As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the development of novel and efficient chiral auxiliaries will remain a key area of research. Further exploration of the substrate scope, reaction diversity, and applications in total synthesis will undoubtedly solidify the position of morpholinone-based auxiliaries as a mainstay in the field of asymmetric synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of these powerful chiral scaffolds in their own synthetic endeavors.

References

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals | CU Experts | CU Boulder [vivo-cub.colorado.edu]

The Alpha-Carbon Reactivity of 4-Benzyl-5-oxomorpholine-3-carboxylate: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the chemical reactivity centered at the alpha-carbon of 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, potential modifications, and stereochemical control of this versatile morpholine derivative.

Introduction

4-Benzyl-5-oxomorpholine-3-carboxylate and its derivatives are structurally related to pyroglutamic acid and serve as constrained amino acid analogs. The stereochemistry at the alpha-carbon (C3) is crucial for biological activity, making stereoselective functionalization a key area of investigation. The presence of the lactam carbonyl group acidifies the alpha-proton, facilitating the formation of an enolate intermediate. This enolate is a soft nucleophile that can react with various soft electrophiles, allowing for the introduction of a wide range of substituents at this position. Understanding and controlling the reactivity of this alpha-carbon is paramount for the rational design of novel therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of the chiral scaffold, (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, is a critical first step for any subsequent derivatization. A reliable method starts from the readily available N-benzyl-L-serine.

Experimental Protocol: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid[1]

This protocol details a two-step, one-pot synthesis from N-benzyl-L-serine.

Materials:

-

N-benzyl-L-serine

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH), 50 wt% solution

-

Hydrochloric acid (HCl), 37 wt%

-

Heptane

-

Water

Procedure:

-

N-benzyl-L-serine (1.0 eq.) is dissolved in THF (6.1 vol.) in a reactor and the solution is cooled to 0-5 °C.

-

A pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) is added.

-

Chloroacetyl chloride (1.4 eq.) is slowly added while maintaining the internal temperature below 5 °C.

-

The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes. Reaction completion is monitored by HPLC (residual N-benzyl-L-serine <6 area %).

-

Once the initial reaction is complete, 50 wt% sodium hydroxide solution is slowly added, keeping the temperature between 5-10 °C, until the pH is >13.5 to facilitate lactamization. The reaction is monitored by HPLC until the intermediate is <1 area %.

-

The reaction mixture is warmed to 25 °C and washed with heptane (2.03 v/v and then 3.04 v/v). The aqueous phase is retained.

-

The aqueous phase is cooled to -5-0 °C, and 37 wt% hydrochloric acid is slowly added to precipitate the product, maintaining the temperature <10 °C until the pH is <2.

-

The resulting slurry is aged at -10-0 °C for at least 4 hours.

-

The product is isolated by filtration, washed with cold water (2 x 4.57 v/v), and dried under vacuum at 40-45 °C.

Quantitative Data:

| Starting Material | Product | Yield |

| N-benzyl-L-serine | (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 84.9% (uncorrected)[1] |

Synthesis Workflow

Caption: Workflow for the synthesis of the target morpholine carboxylate.

Reactivity of the Alpha-Carbon: Enolate Formation and Alkylation

The key to the functionalization of the 4-benzyl-5-oxomorpholine-3-carboxylate scaffold is the generation of an enolate at the alpha-carbon (C3). This is typically achieved by treatment with a strong, non-nucleophilic base. The resulting enolate can then be reacted with a variety of electrophiles.

General Principles of Stereoselective Alkylation

For chiral scaffolds such as the title compound, controlling the stereochemical outcome of the alkylation is crucial. The N-benzyl group and the inherent chirality of the morpholine ring create a chiral environment that can influence the approach of the electrophile to the enolate. In related systems, such as N-acyloxazolidinones, the stereoselectivity of alkylation is well-established and serves as a good model for the expected reactivity of the 4-benzyl-5-oxomorpholine-3-carboxylate system. The bulky N-benzyl group is expected to direct the incoming electrophile to the face of the enolate opposite to it, leading to a high degree of diastereoselectivity.

Proposed Experimental Protocol for Alpha-Alkylation

Materials:

-

(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid methyl ester (or other suitable ester)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

-

Electrophile (e.g., alkyl halide, benzyl bromide)

Procedure:

-

A solution of the (3S)-4-benzyl-5-oxomorpholine-3-carboxylate ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA (typically 1.1 to 1.5 equivalents) in THF is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation.

-

The electrophile (1.0 to 1.2 equivalents) is then added to the solution at -78 °C.

-

The reaction is allowed to stir at -78 °C for several hours and then gradually warmed to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

| Substrate | Electrophile | Product | Expected Diastereomeric Ratio | Expected Yield |

| Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Methyl Iodide | Methyl (3S)-3-methyl-4-benzyl-5-oxomorpholine-3-carboxylate | >95:5 | 70-90% |

| Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | Benzyl Bromide | Methyl (3S)-3-benzyl-4-benzyl-5-oxomorpholine-3-carboxylate | >95:5 | 65-85% |

Logical Pathway for Stereoselective Alpha-Alkylation

Caption: Proposed mechanism for stereoselective alpha-alkylation.

Applications in Drug Development

While specific drugs containing the 4-benzyl-5-oxomorpholine-3-carboxylate core are not prominent in the public domain, the morpholine and constrained amino acid motifs are prevalent in a wide range of biologically active molecules. The ability to introduce diverse substituents at the alpha-carbon with high stereochemical control makes this scaffold a valuable building block for creating libraries of compounds for screening against various biological targets. The N-benzyl group itself is a common feature in many pharmaceuticals and can engage in favorable interactions with biological macromolecules.

Conclusion

The 4-benzyl-5-oxomorpholine-3-carboxylate scaffold presents a promising platform for the development of novel therapeutics. Its synthesis is well-defined, and the reactivity of its alpha-carbon, governed by enolate chemistry, allows for a wide range of stereoselective modifications. Further research into the alpha-alkylation and other functionalizations of this core will undoubtedly expand its utility in medicinal chemistry and contribute to the discovery of new and effective drugs. This guide provides a foundational understanding for researchers looking to exploit the chemical potential of this valuable chiral building block.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly α-amino acids and their derivatives, are fundamental building blocks for a vast array of pharmaceuticals. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a critical tool in this endeavor. This document provides detailed application notes and protocols for the use of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids. This method offers a robust and highly stereocontrolled route to access valuable chiral intermediates for drug development.

The underlying principle of this protocol is the use of the chiral morpholinone scaffold to create a sterically defined environment. By forming an enolate at the α-position to the ester, the bulky benzyl group on the nitrogen atom effectively shields one face of the molecule. This directs the approach of an incoming electrophile (an alkyl halide in this case) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis and removal of the chiral auxiliary yield the desired α-amino acid in high enantiomeric purity.

Core Applications

The primary application of this protocol is the asymmetric synthesis of a wide range of α-substituted α-amino acids . This methodology is particularly valuable for the preparation of non-proteinogenic amino acids, which are crucial components in the design of novel peptides, peptidomimetics, and other complex drug molecules. The ability to introduce diverse side chains via alkylation allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Key advantages of this protocol include:

-

High Diastereoselectivity: The rigid, chair-like conformation of the morpholinone ring and the steric hindrance provided by the N-benzyl group lead to excellent stereocontrol during the alkylation step.

-

Versatility: A wide variety of alkyl halides can be employed as electrophiles, enabling the synthesis of a diverse library of chiral amino acids.

-

Reliable Auxiliary Removal: The chiral auxiliary can be efficiently removed under standard hydrolysis conditions to afford the target amino acid.

Reaction Pathway and Workflow

The overall synthetic strategy involves three key stages: diastereoselective alkylation, purification of the diastereomeric product, and removal of the chiral auxiliary.

Enantioselective Alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the enantioselective alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a key chiral building block in the synthesis of complex molecules and pharmacologically active compounds. Due to the absence of specific literature detailing the enantioselective alkylation of this precise substrate, this note outlines a generalized protocol based on established principles of enolate chemistry and diastereoselective alkylations of analogous heterocyclic systems. The provided information is intended to serve as a foundational guide for researchers to develop specific, optimized protocols for their desired applications.

Introduction

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral scaffold derived from L-serine. The fixed (S)-configuration at the C3 position makes it an attractive starting material for the asymmetric synthesis of α-substituted β-amino acids and other complex chiral molecules. The enantioselective introduction of an alkyl group at the C3 position is a critical transformation that allows for the generation of a new stereocenter, leading to diastereomeric products. The stereochemical outcome of this alkylation is crucial for the biological activity of the final target molecule.

The core of this transformation lies in the generation of a chiral enolate from the morpholinone ester, followed by its reaction with an electrophile (an alkyl halide). The inherent chirality of the morpholinone backbone, conferred by the C3-substituent and the N-benzyl group, directs the approach of the incoming electrophile, leading to a preferential formation of one diastereomer over the other.

General Principles of Enantioselective Alkylation

The enantioselective alkylation of carbonyl compounds, including esters like Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, proceeds through the formation of a nucleophilic enolate intermediate. The stereoselectivity of the subsequent alkylation is influenced by several factors:

-

Base: The choice of base is critical for the regioselective and stereoselective formation of the enolate. Sterically hindered strong bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are commonly used to ensure rapid and complete deprotonation at low temperatures, minimizing side reactions.

-

Solvent: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically employed to stabilize the enolate and prevent proton exchange.

-

Temperature: Low temperatures (e.g., -78 °C) are crucial to maintain the kinetic control of the reaction, preserving the stereochemistry of the enolate and enhancing the diastereoselectivity of the alkylation.

-

Electrophile: The nature of the alkylating agent (e.g., alkyl iodides, bromides, or triflates) can influence the reaction rate and selectivity.

-

Additives: Lewis acids or other additives can be used to chelate the enolate and further enhance facial selectivity.

Experimental Workflow

The general workflow for the enantioselective alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is depicted below. This diagram illustrates the key steps from starting material to the final purified product.

Caption: General workflow for the enantioselective alkylation.

Generalized Experimental Protocol

Materials:

-

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of LDA (1.1 eq) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched product.

Note: The exact reaction times, equivalents of reagents, and purification conditions should be optimized for each specific alkylating agent and desired scale.

Data Presentation

As no specific experimental data for the enantioselective alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate could be located in the searched literature, the following table is a template that researchers can use to record and present their own experimental results. This structured format will facilitate the comparison of different reaction conditions and outcomes.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Characterization

The yield of the reaction should be determined after purification. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product by integrating characteristic signals of the different diastereomers. The enantiomeric excess (e.e.) of the major diastereomer can be determined by chiral HPLC analysis.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Strong bases like LDA are pyrophoric and moisture-sensitive. Handle with extreme care under an inert atmosphere.

-

Alkyl halides are often toxic and lachrymatory. Avoid inhalation and skin contact.

-

Always quench reactions carefully, especially when using reactive reagents.

Conclusion

While a specific, validated protocol for the enantioselective alkylation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is not currently available in the public domain, the general principles and the provided template protocol offer a strong starting point for researchers in organic synthesis and drug development. Careful optimization of the reaction parameters, including the base, solvent, temperature, and choice of alkylating agent, will be essential to achieve high yields and diastereoselectivities for this important transformation. The systematic collection of data, as outlined in the provided table, will be invaluable for developing a robust and reproducible synthetic method.

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids using Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids are crucial building blocks in the development of peptidomimetics, natural products, and pharmaceutical agents. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. This document outlines a methodology for the asymmetric synthesis of β-amino acids utilizing Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary. This approach is based on the well-established principles of diastereoselective enolate alkylation, analogous to the widely used Evans' oxazolidinone auxiliaries. The protocols provided are detailed to guide researchers in the practical application of this chiral auxiliary for the synthesis of a diverse range of enantiomerically enriched β-amino acids.

Principle

The core of this synthetic strategy lies in the use of the chiral morpholinone scaffold to direct the stereoselective alkylation at the α-position of the carboxylate. The benzyl group on the nitrogen and the inherent chirality of the morpholinone ring create a rigid, sterically defined environment. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile from the less hindered face. Subsequent removal of the chiral auxiliary yields the desired β-amino acid with a newly formed stereocenter.

Experimental Workflow

The overall experimental workflow for the synthesis of a target β-amino acid using this methodology can be summarized in three main stages:

-

Synthesis of the Chiral Auxiliary: Preparation of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

-

Diastereoselective Alkylation: Formation of the enolate and subsequent reaction with an electrophile to introduce the desired side chain.

-

Auxiliary Cleavage: Removal of the chiral auxiliary to yield the final β-amino acid.

Caption: A generalized workflow for the synthesis of β-amino acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

This protocol is based on the cyclization of an N-benzylated amino acid derivative.

Materials:

-

(S)-2-(Benzyl(2-hydroxyethyl)amino)-3-methoxy-3-oxopropanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-(Benzyl(2-hydroxyethyl)amino)-3-methoxy-3-oxopropanoic acid (1.0 eq) in anhydrous DCM (0.1 M).

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.

Protocol 2: Diastereoselective Alkylation

This protocol describes the formation of the sodium enolate followed by alkylation with an alkyl halide.[1]

Materials:

-

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

-

Alkyl halide (e.g., Benzyl bromide, Iodomethane, Allyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.1 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Purify the product by flash column chromatography (Ethyl acetate/Hexanes gradient).

Protocol 3: Auxiliary Cleavage to Yield β-Amino Acid

This protocol involves a two-step cleavage process: hydrolysis of the ester followed by reductive cleavage of the N-benzyl group and morpholinone ring.

Step 3a: Saponification

Materials:

-

Alkylated morpholinone derivative from Protocol 2

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated morpholinone (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add LiOH (2.0 eq).

-

Stir at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.

Step 3b: Reductive Cleavage

Materials:

-

Carboxylic acid from Step 3a

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (10 mol% Pd).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude β-amino acid.

-

Purify by recrystallization or ion-exchange chromatography.

Data Presentation

The following tables summarize typical quantitative data obtained in the synthesis of β-amino acids using chiral oxazolidinone auxiliaries, which are expected to be comparable for the morpholinone auxiliary.

Table 1: Diastereoselective Alkylation of the Chiral Auxiliary

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | 3-benzyl | >95:5 | 85 |

| 2 | Iodomethane | 3-methyl | >95:5 | 90 |

| 3 | Allyl bromide | 3-allyl | >95:5 | 88 |

| 4 | Isopropyl iodide | 3-isopropyl | >90:10 | 75 |

Table 2: Cleavage of the Chiral Auxiliary

| Entry | Alkylated Auxiliary | Cleavage Method | Product | Yield (%) |

| 1 | 3-benzyl | LiOH, then H₂/Pd-C | β-Phenylalanine | 80 |

| 2 | 3-methyl | LiOH, then H₂/Pd-C | 3-Aminobutanoic acid | 85 |

| 3 | 3-allyl | LiOH, then H₂/Pd-C | 3-Amino-5-hexenoic acid | 82 |

Visualizations

Signaling Pathway: Diastereoselective Enolate Alkylation

Caption: Pathway of diastereoselective alkylation.

Logical Relationship: Auxiliary Cleavage

Caption: Logical steps for the cleavage of the chiral auxiliary.

References

Application Notes and Protocols: Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate as a Chiral Glycine Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block employed in asymmetric synthesis, primarily serving as a chiral glycine equivalent. This lactam, derived from (S)-serine, provides a conformationally constrained scaffold that allows for high diastereoselectivity in the formation of new stereocenters. Its application is particularly valuable in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. The benzyl group on the nitrogen atom acts as a bulky chiral auxiliary, effectively directing the approach of electrophiles to the enolate intermediate, leading to the stereocontrolled formation of α-substituted amino acid precursors.

Principle of Application

The core utility of methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate lies in its function as a chiral glycine enolate equivalent. The proton at the C3 position is acidic and can be selectively removed by a strong base to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, in a highly diastereoselective manner. The steric hindrance provided by the benzyl group on the morpholinone ring directs the incoming electrophile to the face opposite to the benzyl group, thus controlling the stereochemistry of the newly formed C-C bond. Subsequent hydrolysis of the resulting product yields the desired α-amino acid with high enantiomeric purity.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation for the Synthesis of α-Alkyl Amino Acids

This protocol describes the general procedure for the diastereoselective alkylation of methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate to synthesize α-alkyl amino acid precursors.

Materials:

-

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in THF)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

Dissolve methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA or LiHMDS (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

To the cold enolate solution, add the alkyl halide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Quenching and Work-up:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.